molecular formula C8H10Cl2N4O2 B6218525 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2751615-92-4

1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No. B6218525
CAS RN: 2751615-92-4
M. Wt: 265.1
InChI Key:
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Description

“1-Methyl-1H-pyrazol-4-yl” is a part of various compounds used in chemical reactions . It’s a solid substance and is usually stored in a freezer .


Synthesis Analysis

The synthesis of “1-Methyl-1H-pyrazol-4-yl” compounds often involves reactions like Suzuki-Miyaura cross-coupling and transesterification . These reactions are used for the preparation of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrazol-4-yl” compounds can be represented by the InChI code: 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .


Chemical Reactions Analysis

“1-Methyl-1H-pyrazol-4-yl” compounds are involved in several reactions. They are used as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrazol-4-yl” compounds include a molecular weight of 125.92, a boiling point of 323 ºC, a density of 1.23, and a flash point of 149 ºC . They are slightly soluble in water .

Safety and Hazards

“1-Methyl-1H-pyrazol-4-yl” compounds are labeled with the GHS07 pictogram and have the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl 2-bromoacetate to form 1-(1-methyl-1H-pyrazol-4-yl)ethyl 2-bromoacetate. This intermediate is then reacted with imidazole-5-carboxylic acid to form the target compound. The final step involves the addition of dihydrochloride to form the dihydrochloride salt of the target compound.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl 2-bromoacetate", "imidazole-5-carboxylic acid", "dihydrochloride" ], "Reaction": [ "Step 1: 1-methyl-1H-pyrazol-4-amine is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 1-(1-methyl-1H-pyrazol-4-yl)ethyl 2-bromoacetate.", "Step 2: 1-(1-methyl-1H-pyrazol-4-yl)ethyl 2-bromoacetate is then reacted with imidazole-5-carboxylic acid in the presence of a base such as sodium hydride to form 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid.", "Step 3: The final step involves the addition of dihydrochloride to the target compound to form 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride." ] }

CAS RN

2751615-92-4

Molecular Formula

C8H10Cl2N4O2

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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